molecular formula C8H8O B12812659 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 4082-20-6

Bicyclo[4.2.0]octa-1,3,5-trien-3-ol

Cat. No.: B12812659
CAS No.: 4082-20-6
M. Wt: 120.15 g/mol
InChI Key: YLISZOQDANHZDG-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-3-ol: is an organic compound with the molecular formula C₈H₈O It is a bicyclic structure featuring a fused ring system with a hydroxyl group attached to the third carbon of the triene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:

    Starting Materials: The synthesis often begins with benzocyclobutene as a precursor.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzocyclobutene to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated bicyclic alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.

Major Products

    Oxidation: Formation of bicyclo[4.2.0]octa-1,3,5-trien-3-one.

    Reduction: Formation of bicyclo[4.2.0]octane-3-ol.

    Substitution: Formation of various substituted bicyclo[4.2.0]octa-1,3,5-trienes depending on the substituent introduced.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure, which can facilitate ring-opening reactions and other transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[420]octa-1,3,5-trien-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the strain in its bicyclic system

Properties

CAS No.

4082-20-6

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol

InChI

InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2

InChI Key

YLISZOQDANHZDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)O

Origin of Product

United States

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